Tert-butyl but-3-EN-1-ylcarbamate

Description

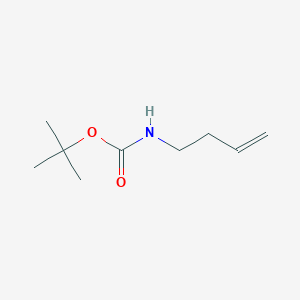

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-but-3-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSXTMBDIBZHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460443 | |

| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156731-40-7 | |

| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-en-1-amine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl but-3-en-1-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl but-3-en-1-ylcarbamate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details a standard synthetic protocol, expected analytical data, and the necessary workflows for its preparation and quality control.

Introduction

This compound is a carbamate-protected amine containing a terminal alkene functionality. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal protecting group in multi-step syntheses. The presence of the butenyl group provides a reactive handle for various chemical transformations, including but not limited to, olefin metathesis, hydrogenation, and hydroboration-oxidation, allowing for the introduction of diverse functional groups.

Synthesis

The synthesis of this compound is typically achieved through the N-protection of 3-buten-1-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is widely used due to its high efficiency and the mild conditions required.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Buten-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-buten-1-amine (1.0 equivalent) in the chosen solvent (e.g., DCM or THF).

-

Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | -CH=CH₂ |

| ~5.1-5.0 | m | 2H | -CH=CH₂ |

| ~4.6 (broad) | s | 1H | -NH- |

| ~3.2 | q | 2H | -CH₂-NH- |

| ~2.2 | q | 2H | -CH₂-CH=CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~135.0 | -CH=CH₂ |

| ~117.0 | -CH=CH₂ |

| ~79.0 | -C(CH₃)₃ |

| ~40.0 | -CH₂-NH- |

| ~35.0 | -CH₂-CH=CH₂ |

| 28.4 | -C(CH₃)₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3340 (broad) | N-H stretch |

| ~3080 | =C-H stretch (alkene) |

| ~2975, 2930 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1640 | C=C stretch (alkene) |

| ~1520 | N-H bend |

| ~1170 | C-O stretch |

| ~995, 915 | =C-H bend (alkene out-of-plane) |

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Safety Information

-

3-Buten-1-amine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Di-tert-butyl dicarbonate: Flammable solid. Causes serious eye irritation. May cause respiratory irritation.

-

Organic Solvents (DCM, THF): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a standard and reliable method for the synthesis of this compound, a versatile intermediate in organic synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, ensuring the efficient and accurate preparation of this key building block.

In-Depth Technical Guide: Tert-butyl but-3-en-1-ylcarbamate

CAS Number: 156731-40-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl but-3-en-1-ylcarbamate (CAS No. 156731-40-7), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. This document consolidates key chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and an exploration of its application as a versatile building block. Particular focus is given to its role as a linker precursor in the development of advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). The guide includes structured data tables for easy reference and graphical workflows to illustrate synthetic and application pathways.

Chemical Identity and Physical Properties

This compound, also known as N-Boc-but-3-en-1-amine, is a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions. The terminal alkene functionality serves as a reactive handle for a wide range of chemical transformations, including metathesis, hydrogenation, and hydroboration-oxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 156731-40-7 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₂ | [1][3] |

| Molecular Weight | 171.24 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.929 g/mL at 25 °C | [2][3] |

| Boiling Point | 237.9 ± 19.0 °C (Predicted) | [2] |

| Flash Point | 101 °C | [1][2] |

| Refractive Index (n20/D) | 1.443 | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane. | [4] |

| InChI Key | YWSXTMBDIBZHBB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C=CCCNC(=O)OC(C)(C)C | [1] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its functional groups and data from analogous structures. Researchers should confirm these characteristics on their own synthesized material.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~4.6 (br s, 1H, -NH-), ~3.2 (q, 2H, -CH₂-NH-), ~2.2 (q, 2H, -CH₂-CH=), ~1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~156.0 (C=O), ~135.0 (-CH=), ~117.0 (=CH₂), ~79.0 (-C(CH₃)₃), ~40.0 (-CH₂-NH-), ~34.0 (-CH₂-CH=), ~28.5 (-C(CH₃)₃) |

| IR (thin film, cm⁻¹) | ~3350 (N-H stretch), ~3080 (alkene C-H stretch), ~2980-2860 (alkane C-H stretch), ~1690 (C=O stretch), ~1640 (C=C stretch), ~1520 (N-H bend), ~1170 (C-O stretch) |

| Mass Spec (ESI+) | m/z 172.1 [M+H]⁺, 194.1 [M+Na]⁺, 116.1 [M-tBu+H]⁺, 72.1 [M-Boc+H]⁺ |

Safety and Handling

This compound requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 3: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Health | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Environmental | H410: Very toxic to aquatic life with long lasting effects (Aquatic Chronic, Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |

Experimental Protocols

Synthesis of this compound

This protocol describes the N-Boc protection of but-3-en-1-amine.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

But-3-en-1-amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

Triethylamine (TEA) (1.3 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether or Ethyl Acetate

Procedure:

-

To a solution of but-3-en-1-amine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.3 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled solution under a nitrogen or argon atmosphere.[2]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, remove the solvent by rotary evaporation.

-

Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous ammonium chloride solution (2x) and brine (1x).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Purification: The resulting oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil.

Applications in Drug Discovery and Development

The primary application of this compound is as a bifunctional linker precursor in the synthesis of complex molecules, particularly in the field of targeted protein degradation.[5]

Role in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] A PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The nature and length of the linker are critical for the efficacy of the PROTAC.

The butenylcarbamate moiety serves as a versatile starting point for linker synthesis. The alkene can be functionalized in various ways, and the Boc-protected amine provides a latent attachment point.

Caption: Generalized workflow for PROTAC synthesis.

Potential Therapeutic Targets: BET Proteins and Androgen Receptor

Linkers derived from molecules like this compound are frequently employed in PROTACs designed to target nuclear proteins involved in cancer progression, such as the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4) and the Androgen Receptor (AR).[5]

5.2.1. BET Protein Signaling Pathway

BET proteins are epigenetic "readers" that bind to acetylated histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[7][8] Inhibiting BET proteins is a validated therapeutic strategy. PROTACs that degrade BET proteins, such as those using the BET inhibitor JQ1 as the POI ligand, offer a powerful alternative to simple inhibition.[9]

Caption: BET protein signaling and its disruption by a PROTAC.

5.2.2. Androgen Receptor Signaling Pathway

The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the growth of prostate cancer.[3][10] Upon binding to androgens like dihydrotestosterone (DHT), AR translocates to the nucleus, dimerizes, and activates genes that promote tumor growth.[11] AR-degrading PROTACs represent a promising therapeutic avenue for castration-resistant prostate cancer.

Caption: Androgen Receptor signaling and its disruption by a PROTAC.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in modern drug discovery. Its dual functionality, comprising a protected amine and a modifiable alkene, makes it an ideal building block for constructing the sophisticated linker architectures required for targeted therapies like PROTACs. The information provided in this guide serves as a foundational resource for researchers aiming to leverage this molecule in their synthetic and therapeutic development programs. As with all chemical reagents, proper safety precautions and independent verification of properties are paramount for successful research outcomes.

References

- 1. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"Tert-butyl but-3-EN-1-ylcarbamate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for tert-butyl but-3-en-1-ylcarbamate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C9H17NO2[1] |

| Molecular Weight | 171.24 g/mol [1] |

| Exact Mass | 171.125928785 u[1] |

| CAS Number | 156731-40-7[1] |

Experimental Protocols & Further Data

While this guide focuses on the core molecular data, detailed experimental protocols involving this compound can be found in various synthetic chemistry literature. Researchers utilizing this compound may employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify its structure and purity throughout their experimental workflows.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the compound's name and its fundamental molecular identifiers.

Caption: Relationship between compound name and its key molecular data.

References

In-Depth Technical Guide: Tert-butyl but-3-en-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: tert-butyl N-(but-3-en-1-yl)carbamate[1]

Synonyms:

-

tert-butyl but-3-enylcarbamate

-

But-3-enyl-carbamic acid tert-butyl ester

-

1-(Boc-amino)-3-butene

-

Boc-4-amino-1-butene

-

But-3-en-1-amine, N-BOC protected

-

N-Boc-but-3-en-1-amine[2]

Physicochemical Properties

A summary of the available quantitative data for tert-butyl but-3-en-1-ylcarbamate is presented below. Please note that some values are predicted due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Density | 0.929 g/mL at 25 °C | [3] |

| Boiling Point | 237.9 ± 19.0 °C (Predicted) | [3] |

| Flash Point | 101 °C | [3] |

| Refractive Index | n20/D 1.443 | [3] |

| XlogP (Predicted) | 2.0 | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the vinyl protons of the butenyl group (multiplets in the 5.0-6.0 ppm region), and the methylene protons adjacent to the nitrogen and the double bond.

-

¹³C NMR: The carbon NMR spectrum would likely display a signal for the carbonyl carbon of the carbamate at approximately 156 ppm, signals for the tert-butyl group carbons around 80 ppm and 28 ppm, and signals for the butenyl chain carbons, including the sp² hybridized carbons of the double bond between 115 and 140 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit a strong absorption band for the C=O stretching of the carbamate group around 1680-1700 cm⁻¹. Other significant peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and vinyl groups, and C=C stretching of the alkene (around 1640 cm⁻¹).

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 171. The fragmentation pattern would likely involve the loss of the tert-butyl group or other characteristic fragments of the carbamate and butenyl moieties. PubChemLite provides predicted collision cross-section values for various adducts.[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route would involve the reaction of but-3-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

There is currently no publicly available information regarding the specific biological activity or signaling pathways directly involving this compound. Based on its structure as a Boc-protected amine, it is primarily utilized as a synthetic intermediate in organic chemistry and drug discovery.

The presence of the terminal alkene and the protected amine functionalities makes it a versatile building block for the synthesis of more complex molecules, potentially including:

-

Pharmaceutical lead compounds: The butenyl group can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis to introduce new functional groups. The carbamate serves as a protected amine that can be deprotected at a later synthetic stage to reveal a primary amine for further coupling reactions.

-

Probes for chemical biology: The alkene handle can be used for click chemistry reactions, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.

Potential Logical Relationship in Drug Discovery

The following diagram illustrates the logical role of this compound as a building block in a hypothetical drug discovery process.

Caption: Logical progression from a building block to a drug candidate.

Safety Information

Safety data for this compound is limited. However, general precautions for handling chemical reagents should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the synthesis of complex organic molecules for pharmaceutical and chemical biology research. While its direct biological activity is not documented, its bifunctional nature with a protected amine and a reactive alkene makes it a useful tool for medicinal chemists and drug development professionals. Further research is required to fully elucidate the physicochemical, spectroscopic, and potential biological properties of this compound.

References

Spectral Data Analysis of Tert-butyl but-3-en-1-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected and available spectral data for tert-butyl but-3-en-1-ylcarbamate (CAS No. 156731-40-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted mass spectrometry data alongside a thorough analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features. The expected values are derived from the analysis of compounds containing identical key functional groups: a terminal voc-alkene and a tert-butoxycarbonyl (Boc) protected amine. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Mass Spectrometry (MS) Data

Predicted mass spectrometry data for this compound provides key information regarding its molecular weight and fragmentation patterns under various ionization conditions. The predicted data is summarized below.[1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 172.13321 |

| [M+Na]⁺ | 194.11515 |

| [M+NH₄]⁺ | 189.15975 |

| [M+K]⁺ | 210.08909 |

| [M-H]⁻ | 170.11865 |

| [M]⁺ | 171.12538 |

| [M]⁻ | 171.12648 |

| [M+H-H₂O]⁺ | 154.12319 |

| [M+HCOO]⁻ | 216.12413 |

| [M+CH₃COO]⁻ | 230.13978 |

| [M+Na-2H]⁻ | 192.10060 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the butenyl chain and the Boc protecting group.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(H )=CH₂ (vinyl) | 5.70 - 5.90 | Multiplet (ddt) | 1H |

| -CH=CH ₂ (vinyl) | 4.95 - 5.15 | Multiplet | 2H |

| -NH - (carbamate) | 4.50 - 4.80 | Broad Singlet | 1H |

| -CH ₂-NH- (allylic to N) | 3.10 - 3.30 | Quartet (q) | 2H |

| -CH ₂-CH= (allylic to C=C) | 2.20 - 2.40 | Quartet (q) | 2H |

| -C(CH ₃)₃ (Boc) | 1.45 | Singlet | 9H |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C =O (carbamate) | 155.0 - 156.5 |

| -C H=CH₂ (vinyl) | 134.0 - 136.0 |

| -CH=C H₂ (vinyl) | 116.0 - 118.0 |

| -C (CH₃)₃ (Boc) | 78.5 - 80.0 |

| -C H₂-NH- (allylic to N) | 40.0 - 42.0 |

| -C H₂-CH= (allylic to C=C) | 34.0 - 36.0 |

| -C(C H₃)₃ (Boc) | 28.0 - 29.0 |

Infrared (IR) Spectroscopy Data

Similarly, experimental IR data for this compound is not widely published. The expected vibrational frequencies are based on characteristic absorptions for N-H, C=O, C=C, and C-H bonds present in the molecule.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (carbamate) | N-H Stretch | 3300 - 3400 | Medium |

| C-H (alkene) | =C-H Stretch | 3070 - 3090 | Medium |

| C-H (alkane) | C-H Stretch | 2850 - 3000 | Medium |

| C=O (carbamate) | C=O Stretch | 1680 - 1710 | Strong |

| C=C (alkene) | C=C Stretch | 1640 - 1650 | Medium |

| N-H (carbamate) | N-H Bend | 1510 - 1540 | Strong |

| C-H (alkane) | C-H Bend | 1365 - 1470 | Medium |

| C-O (carbamate) | C-O Stretch | 1160 - 1250 | Strong |

| C-H (alkene) | =C-H Bend (out-of-plane) | 910 - 990 | Strong |

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed above. These protocols are broadly applicable to small organic molecules like this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H spectrum using a pulse sequence such as a single 90° pulse.

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For enhanced signal-to-noise, acquire multiple scans (e.g., 8, 16, or more).

3. ¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

-

A larger spectral width (e.g., 200-240 ppm) is required.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

1. Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Application:

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, use a pressure clamp to ensure good contact with the crystal surface.

3. Spectrum Acquisition:

-

Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

4. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding vibrational frequencies.

Mass Spectrometry (Electrospray Ionization - ESI)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization for positive or negative ion mode, respectively.

2. Infusion and Ionization:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

3. Mass Analysis:

-

As the solvent evaporates, ions are released from the droplets and enter the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

4. Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern, if any, to gain structural information.

Workflow for Spectral Analysis

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

Navigating the Stability of Tert-butyl but-3-en-1-ylcarbamate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl but-3-en-1-ylcarbamate, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this reagent is critical for ensuring its integrity and the reproducibility of experimental outcomes. This document outlines general stability characteristics, potential degradation pathways, and standardized protocols for stability assessment.

Recommended Storage Conditions

To maintain the quality and purity of this compound, specific storage conditions are recommended. Adherence to these guidelines will minimize degradation and extend the shelf-life of the compound.

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C | Refrigeration is crucial for long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Recommended to prevent potential oxidation and hydrolysis. |

| Light | Protect from light | Store in an amber vial or in a dark location. |

| Moisture | Store in a dry, well-sealed container | The compound may be sensitive to hydrolysis. |

Chemical Stability Profile

While specific, in-depth stability data for this compound is not extensively available in published literature, its stability can be inferred from the general characteristics of its functional groups: the tert-butoxycarbonyl (Boc) protecting group and the homoallylic amine structure.

The Boc group is known to be stable under basic and nucleophilic conditions. However, it is characteristically labile to acidic conditions, which can lead to its cleavage.

The homoallylic amine moiety contains a carbon-carbon double bond, which can be susceptible to oxidation.

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be postulated under stress conditions. Understanding these pathways is essential for designing appropriate stability studies and for the interpretation of analytical data.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies, the following generalized forced degradation protocols can be adapted for this compound. These studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Hydrolytic Stability

-

Acidic Conditions:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an appropriate base (e.g., 0.1 M sodium hydroxide).

-

Analyze the samples by a validated stability-indicating HPLC method.

-

-

Basic Conditions:

-

Prepare a solution of the compound as described above.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Follow steps 3-6 as outlined for acidic conditions, neutralizing with an appropriate acid (e.g., 0.1 M hydrochloric acid).

-

Oxidative Stability

-

Prepare a solution of the compound in a suitable solvent.

-

Add an equal volume of a 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time intervals.

Thermal Stability (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Photostability

-

Prepare a solution of the compound and place it in a photostability chamber.

-

Expose the solution to a controlled light source (e.g., ICH-compliant UV and visible light).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specified time intervals, withdraw and analyze both the exposed and control samples.

Quantitative Data Summary (Template)

| Stress Condition | Parameter | Duration | % Degradation | Major Degradants Identified |

| Temperature | 40°C | 4 weeks | ||

| 60°C | 2 weeks | |||

| Humidity | 75% RH | 4 weeks | ||

| Light | ICH Option 2 | - | ||

| pH | 2 (aq) | 24 hours | ||

| 7 (aq) | 24 hours | |||

| 12 (aq) | 24 hours | |||

| Oxidation | 3% H₂O₂ | 24 hours |

This technical guide serves as a foundational resource for handling and assessing the stability of this compound. For critical applications, it is imperative that researchers perform their own stability studies to ensure the material's suitability for their specific experimental conditions.

"Tert-butyl but-3-EN-1-ylcarbamate" safety and handling precautions

Investigating Chemical Data

I'm currently focused on the safety data for tert-butyl but-3-en-1-ylcarbamate. I'm prioritizing GHS hazard statements, pictograms, and any essential precautionary advice. After that, I'll dive into its physical and chemical properties, including its molecular structure and how that informs its behavior.

Analyzing Safety Protocols

I've expanded my research to include detailed safety protocols for this compound. Beyond GHS information, I'm now seeking data on PPE, first aid, and fire-fighting procedures. Next, I'll explore storage and disposal guidelines to compile a complete safety profile. Finally, I'll aim to synthesize the data into a technical guide that includes quantitative data and workflow diagrams.

Compiling Safety Data

I've gathered a preliminary set of safety and handling data for this compound and similar compounds. I now have GHS information, including hazard statements, pictograms, and precautionary measures. Molecular weight and formula are also known. My next task is to locate a broader and more quantitative dataset.

Analyzing Data Gaps

My initial findings have provided a starting point for safety data, but I've identified key information gaps. While general GHS data is accessible, precise quantitative properties for the target compound, like boiling point and LD50, are missing. Similar, but non-identical compounds are referenced, underscoring the need to focus on specific data and experimental protocols to strengthen the technical guide.

Analyzing Chemical Data

I've been digging into the safety data for "this compound," specifically its CAS number, formula, and weight. I've also found GHS information, but I'm still organizing it. I want to build a table format to present its relevant properties, but I'm unsure of the most effective column groupings. I believe these details are essential for any downstream process.

Refining Data Gathering

I'm now collating safety and handling details for "this compound," including its CAS, formula, and weight. I've found GHS hazard statements indicating it's harmful if swallowed and toxic to aquatic life. Precautionary statements exist, but quantitative properties and detailed toxicological data are scarce, hindering a comprehensive guide. The search results proved somewhat disjointed, so I am refining the search terms.

An In-depth Technical Guide to the Material Safety of Tert-butyl but-3-en-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for tert-butyl but-3-en-1-ylcarbamate (CAS No: 156731-40-7). The information is compiled from various sources to ensure a thorough understanding of the compound's properties, hazards, and safe handling procedures. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identification and Physical Properties

This compound is an organic compound used as an intermediate in various synthetic processes. Its identification details and physical properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 156731-40-7 | [1][2][3][4] |

| Molecular Formula | C9H17NO2 | [1][2][3][4] |

| Molecular Weight | 171.24 g/mol | [2][4] |

| Synonyms | TERT-BUTYL BUT-3-ENYLCARBAMATE, But-3-enyl-carbamic acid tert-butyl ester, 1-(Boc-amino)-3-butene, Boc-4-amino-1-butene, N-Boc-but-3-en-1-amine | [2] |

| InChI Key | YWSXTMBDIBZHBB-UHFFFAOYSA-N | [3] |

| Physical Property | Value | Source |

| Physical State | Liquid | [3] |

| Boiling Point | 237.9 ± 19.0 °C (Predicted) | [4] |

| Density | 0.929 g/mL at 25 °C | [4] |

| Flash Point | 101 °C | [3][4] |

| Refractive Index | n20/D 1.443 | [4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and significant environmental toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3] |

GHS Pictograms:

Precautionary Measures and Safe Handling

Adherence to precautionary statements is crucial for minimizing risks associated with handling this compound.

| Type | Code | Statement | Source |

| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2] | |

| P273 | Avoid release to the environment. | [2][3] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. | [2] |

| P330 | Rinse mouth. | [2] | |

| P391 | Collect spillage. | [2][3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal facility. | [2] |

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Keep away from foodstuff containers and incompatible materials.[2]

First Aid Measures

In case of exposure, the following first aid measures should be taken. These are general recommendations for carbamates and should be followed in conjunction with seeking professional medical advice.

| Exposure Route | First Aid Procedure | Source |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [5] |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [5] |

Experimental Protocols and Workflows

Caption: General laboratory workflow for handling hazardous chemicals.

Hazard Relationships and Logic

The following diagram illustrates the logical flow from hazard classification to the required precautionary actions for this compound. Understanding these relationships is key to implementing effective safety measures.

Caption: Relationship between GHS hazards and precautionary statements.

This guide is intended to provide essential safety information for trained professionals. Always consult the most recent and complete Material Safety Data Sheet from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to Tert-butyl but-3-en-1-ylcarbamate: A Versatile Building Block for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl but-3-en-1-ylcarbamate, a valuable chemical intermediate in the field of drug discovery and development. This document covers its commercial availability, pricing, synthesis, and applications, with a focus on its role as a versatile linker in the construction of complex bioactive molecules.

Commercial Availability and Pricing

This compound (CAS No. 156731-40-7) is available from a number of commercial suppliers. The table below summarizes the available quantitative data on pricing and purity from select vendors. Please note that prices are subject to change and may not include shipping and handling fees. For the most current pricing and bulk inquiries, it is recommended to contact the suppliers directly.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| 1st Scientific LLC | ST001QEO | 97% | 100 mg | $8.00 |

| 97% | 250 mg | $9.00 | ||

| 97% | 1 g | $18.00 | ||

| 97% | 5 g | $66.00 | ||

| 97% | 10 g | $119.00 | ||

| Hangzhou Leap Chem Co., Ltd. | - | Industrial Grade | Inquire | Inquire |

| Echemi | - | - | Inquire | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Powder or liquid |

| CAS Number | 156731-40-7 |

| Synonyms | Boc-4-amino-1-butene, N-Boc-but-3-en-1-amine, tert-Butyl N-but-3-enylcarbamate |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of but-3-en-1-amine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[1][2]

General Experimental Protocol: Boc Protection of But-3-en-1-amine

This protocol is a general procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

But-3-en-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like DCM/water)

-

A base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-(dimethylamino)pyridine (DMAP) as a catalyst)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve but-3-en-1-amine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1 to 1.5 equivalents). If using a biphasic system with NaHCO₃, the base will be in the aqueous layer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water.

-

If a biphasic system was used, separate the organic layer. If a single organic solvent was used, perform a liquid-liquid extraction by adding water and separating the organic layer.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude this compound by flash column chromatography on silica gel.

Applications in Drug Development

This compound serves as a valuable bifunctional linker in the synthesis of complex molecules, particularly in the field of drug discovery. The terminal alkene provides a handle for further chemical modifications, such as cross-coupling reactions, metathesis, or hydroboration-oxidation, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.[3]

This dual functionality makes it an ideal building block for constructing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies. The butenyl chain offers a degree of conformational flexibility to the linker, which can be crucial for the biological activity of the final molecule.

Experimental Workflow: Application as a Linker in Synthesis

The following diagram illustrates a general workflow for the utilization of this compound as a linker in a multi-step synthesis.

Caption: General synthetic workflow utilizing this compound.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound does not directly participate in biological signaling pathways. Its significance lies in its role in the synthesis of molecules that are designed to interact with specific biological targets, such as proteins involved in signaling cascades. For example, it can be used to construct PROTACs that target a protein for degradation, thereby modulating its signaling pathway.

The logical relationship in its application is a sequential chemical modification, as depicted in the workflow diagram above. The terminal alkene and the protected amine are orthogonal reactive sites, allowing for a stepwise and controlled assembly of the target molecule.

Caption: Reactivity logic of this compound's functional groups.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl but-3-en-1-ylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl but-3-en-1-ylcarbamate, also known as N-Boc-homoallylamine, is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a terminal alkene and a Boc-protected amine, offering two distinct reactive sites for sequential and controlled chemical modifications. The terminal double bond is amenable to a variety of transformations, including olefin metathesis, hydroformylation, epoxidation, and cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a wide range of reaction conditions and can be readily removed under mild acidic conditions. This orthogonality makes this compound a versatile intermediate in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and other bioactive compounds.[1]

Core Applications in Organic Synthesis

The unique combination of a terminal alkene and a protected primary amine makes this compound a key starting material for the synthesis of various heterocyclic compounds and functionalized amine derivatives.

Synthesis of Substituted Pyrrolidines

This compound serves as a precursor for the synthesis of substituted pyrrolidines, a common structural motif in many biologically active molecules. Intramolecular cyclization reactions are a primary strategy for constructing the pyrrolidine ring from this substrate.

Precursor for Functionalized Amines

The terminal alkene can be functionalized through various addition and oxidation reactions to introduce new functional groups, which, after deprotection of the amine, yield a diverse array of substituted aminobutanes.

Physicochemical Properties

| Property | Value |

| CAS Number | 156731-40-7 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Powder or liquid |

| Storage | Room temperature, ventilated place |

(Data sourced from commercial supplier information)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the Boc-protection of but-3-en-1-amine.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Materials:

-

But-3-en-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve but-3-en-1-amine (1.0 eq) in the chosen solvent (DCM or THF).

-

Add the base (1.1-1.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

While a specific literature source with quantitative data for the synthesis of this exact compound was not identified in the search, similar Boc-protection reactions of primary amines typically proceed in high yields (80-98%).

Protocol 2: Intramolecular Cyclization (Conceptual)

While a specific detailed protocol for the intramolecular cyclization of this compound was not found in the provided search results, a general conceptual workflow can be outlined based on common synthetic strategies for pyrrolidine synthesis. This often involves an initial functionalization of the alkene followed by cyclization.

Conceptual Workflow:

Caption: A conceptual workflow for the synthesis of substituted pyrrolidines.

This conceptual pathway highlights the utility of this compound as a starting material for building the pyrrolidine core. The specific reagents and conditions for each step would need to be determined based on the desired substitution pattern of the final product.

Applications in Drug Development

The pyrrolidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to introduce diverse substituents onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties.

Safety Information

This compound and its reagents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound and reagents used.

Conclusion

This compound is a versatile and valuable building block for the synthesis of nitrogen-containing compounds. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Further exploration of its reactivity is likely to uncover new and efficient synthetic routes to valuable target molecules.

References

Application Notes and Protocols for Tert-butyl but-3-en-1-ylcarbamate (Boc-butenyl): A Novel Orthogonal Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes introduce tert-butyl but-3-en-1-ylcarbamate, herein referred to as the Boc-butenyl protecting group, as a novel amine-protecting group for use in peptide synthesis. This group offers a unique orthogonality, being stable to the acidic and basic conditions commonly used for the deprotection of Boc and Fmoc groups, respectively. Its removal is achieved under mild conditions using palladium catalysis, providing a valuable tool for the synthesis of complex peptides and for strategies requiring selective side-chain modification.

Introduction to the Boc-butenyl Protecting Group

The Boc-butenyl group combines the well-established tert-butyloxycarbonyl (Boc) moiety with a butenyl functional group. This structure is analogous to allyl-based protecting groups, which are known for their stability and selective removal. The key advantage of the Boc-butenyl group is its orthogonality to standard peptide synthesis protection schemes.

Key Features:

-

Orthogonality: Stable to acidic conditions used for Boc group removal (e.g., trifluoroacetic acid) and basic conditions for Fmoc group removal (e.g., piperidine).

-

Mild Deprotection: Cleavage is achieved under neutral conditions using a palladium(0) catalyst.

-

Versatility: Can potentially be used for both Nα-amino group and side-chain protection of amino acids like lysine.

Principle of Orthogonal Deprotection

The strategic use of orthogonal protecting groups is fundamental to modern peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. The Boc-butenyl group introduces a third dimension of orthogonality to the conventional Boc/Bzl and Fmoc/tBu strategies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in common organic solvents (DCM, DMF, THF) |

Experimental Protocols

The following protocols are proposed based on established methodologies for the introduction of Boc protecting groups and the palladium-catalyzed cleavage of allyl-type carbamates. Optimization may be required for specific amino acid derivatives and peptide sequences.

Protocol 1: Synthesis of Nα-Boc-butenyl-Amino Acids

This protocol describes the introduction of the Boc-butenyl protecting group onto the α-amino group of an amino acid.

Materials:

-

Amino acid

-

But-3-en-1-ol

-

Triphosgene

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Workflow:

Procedure:

-

Preparation of But-3-enyl Chloroformate: In a fume hood, dissolve but-3-en-1-ol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C. Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise. Stir the reaction mixture at 0 °C for 2 hours.

-

Protection of the Amino Acid: In a separate flask, suspend the amino acid (1.2 eq) in anhydrous DCM and add pyridine (2.0 eq). Cool the mixture to 0 °C.

-

Slowly add the prepared but-3-enyl chloroformate solution to the amino acid suspension. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure Nα-Boc-butenyl-amino acid.

Expected Yield: 70-90% (by analogy to similar reactions).

Protocol 2: Deprotection of the Boc-butenyl Group in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the selective removal of the Boc-butenyl group from a resin-bound peptide.

Materials:

-

Peptide-resin with Boc-butenyl protected amine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or other suitable scavenger

-

Dichloromethane (DCM), anhydrous and degassed

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

Deprotection Workflow:

Procedure:

-

Swell the peptide-resin (1.0 eq) in anhydrous, degassed DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a separate flask, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.1-0.2 eq) and phenylsilane (10-20 eq) in anhydrous, degassed DCM.

-

Drain the DCM from the swollen resin and add the deprotection cocktail.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test).

-

Once the deprotection is complete (positive Kaiser test), drain the reaction mixture and wash the resin thoroughly with DCM (5x) and DMF (5x).

-

The resin is now ready for the next coupling step.

Expected Deprotection Efficiency: >95% (based on analogous allyl carbamate cleavage).

Quantitative Data Summary

The following table summarizes the expected performance of the Boc-butenyl protecting group based on data from analogous protecting group strategies. Experimental validation is required.

| Parameter | Boc-butenyl (Expected) | Boc (Reference) | Fmoc (Reference) | Allyl Carbamate (Alloc) (Reference) |

| Protection Yield | 70-90% | >95% | >95% | 80-95% |

| Stability to TFA (100%) | Stable | Labile | Stable | Stable |

| Stability to Piperidine (20% in DMF) | Stable | Stable | Labile | Stable |

| Deprotection Conditions | Pd(PPh₃)₄, PhSiH₃ in DCM | 100% TFA | 20% Piperidine in DMF | Pd(PPh₃)₄, PhSiH₃ in DCM |

| Deprotection Time | 1-2 hours | 15-30 minutes | 5-20 minutes | 1-2 hours |

| Deprotection Efficiency | >95% | >99% | >99% | >95% |

Conclusion

The proposed Boc-butenyl protecting group presents a potentially valuable addition to the repertoire of tools available for peptide synthesis. Its key advantage lies in its orthogonality to the most common protecting group strategies, enabling more complex synthetic routes and the selective modification of peptide side chains. The mild deprotection conditions using palladium catalysis further enhance its utility. Further research is warranted to fully characterize the stability, reactivity, and scope of this promising protecting group in solid-phase and solution-phase peptide synthesis.

Application Notes and Protocols: Electrophilic Reactions of Tert-butyl but-3-en-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of tert-butyl but-3-en-1-ylcarbamate with a variety of common electrophiles. This substrate, containing both a terminal alkene and a Boc-protected amine, is a versatile building block in organic synthesis, particularly for the preparation of functionalized pyrrolidines and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Introduction

The terminal double bond in this compound is susceptible to a range of electrophilic additions. The presence of the neighboring carbamate group can influence the regio- and stereoselectivity of these reactions, and in some cases, participate as an intramolecular nucleophile. Understanding and controlling these reactions is crucial for the strategic incorporation of this building block into complex target molecules. This document outlines protocols for key electrophilic additions, including iodocyclization, oxymercuration-demercuration, hydroboration-oxidation, epoxidation, and bromination.

Data Presentation: Summary of Electrophilic Reactions

The following table summarizes the expected outcomes and typical conditions for the reaction of this compound with various electrophiles.

| Reaction | Electrophile/Reagents | Expected Major Product | Regioselectivity | Stereoselectivity | Typical Yield (%) |

| Iodocyclization | I₂, K₂CO₃ | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | N/A (Intramolecular) | N/A | 85-95 |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | tert-Butyl (4-hydroxybutan-2-yl)carbamate | Markovnikov | Not applicable | 80-90 |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | tert-Butyl (4-hydroxybutyl)carbamate | Anti-Markovnikov | Syn-addition | 85-95 |

| Epoxidation | m-CPBA | tert-Butyl ((oxiran-2-yl)methyl)carbamate | N/A | N/A | 80-90 |

| Bromination | NBS, H₂O/DMSO | tert-Butyl (3-bromo-4-hydroxybutyl)carbamate | Markovnikov (OH) | Anti-addition | 75-85 |

Experimental Protocols

Iodocyclization

This protocol describes the intramolecular cyclization of this compound to form the corresponding iodomethylpyrrolidine derivative. The carbamate nitrogen acts as an internal nucleophile, attacking the iodonium ion intermediate.

Reaction Scheme:

This compound → tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Materials:

-

This compound

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (0.1 M), add potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of iodine (1.5 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate as a colorless oil.

Expected Yield: 85-95%

Oxymercuration-Demercuration

This two-step procedure hydrates the alkene according to Markovnikov's rule, yielding a secondary alcohol without the risk of carbocation rearrangements.[1][2]

Reaction Scheme:

This compound → tert-Butyl (4-hydroxybutan-2-yl)carbamate

Materials:

-

This compound

-

Mercury(II) acetate (Hg(OAc)₂)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Oxymercuration: To a stirred solution of mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water (0.2 M), add this compound (1.0 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.

-

Demercuration: Cool the reaction mixture to 0 °C in an ice bath.

-

Add 3 M aqueous sodium hydroxide (3.0 eq), followed by a solution of sodium borohydride (0.5 eq) in 3 M aqueous sodium hydroxide.

-

Stir the mixture vigorously for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

-

Dilute the mixture with diethyl ether and filter through a pad of celite to remove the mercury.

-

Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (4-hydroxybutan-2-yl)carbamate.

Expected Yield: 80-90%

Hydroboration-Oxidation

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.[3][4] The reaction proceeds via a syn-addition of the hydroborane.[3][4]

Reaction Scheme:

This compound → tert-Butyl (4-hydroxybutyl)carbamate

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C, add the 1 M solution of borane-THF complex (0.4 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C.

-

Carefully add 3 M aqueous sodium hydroxide (3.0 eq), followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq), ensuring the internal temperature does not exceed 25 °C.

-

Stir the mixture at room temperature for 2-3 hours.

-

Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain tert-butyl (4-hydroxybutyl)carbamate.

Expected Yield: 85-95%

Epoxidation

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) to convert the alkene into an epoxide.

Reaction Scheme:

This compound → tert-Butyl ((oxiran-2-yl)methyl)carbamate

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl ((oxiran-2-yl)methyl)carbamate.

Expected Yield: 80-90%

Bromination (Bromohydrin Formation)

This protocol describes the formation of a bromohydrin using N-bromosuccinimide (NBS) in a mixture of water and a polar aprotic solvent.[5] The reaction proceeds via a bromonium ion intermediate, which is then attacked by water in a Markovnikov fashion.

Reaction Scheme:

This compound → tert-Butyl (3-bromo-4-hydroxybutyl)carbamate

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of DMSO and water (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-bromo-4-hydroxybutyl)carbamate.

Expected Yield: 75-85%

Visualizations

Caption: Reaction pathways of this compound with various electrophiles.

Caption: General experimental workflow for electrophilic addition reactions.

References

Application Notes and Protocols: Tert-butyl but-3-en-1-ylcarbamate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl but-3-en-1-ylcarbamate is a valuable and versatile bifunctional building block in medicinal chemistry. Its structure incorporates a terminal alkene and a Boc-protected amine, providing two reactive handles for diverse chemical transformations. This allows for its strategic incorporation into complex molecular architectures, making it a key intermediate in the synthesis of various biologically active compounds. These application notes provide an overview of its utility, focusing on its role in the development of antimalarials and as a component of antibody-drug conjugate (ADC) linkers.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor for nitrogen-containing heterocycles and as a linchpin in multi-step syntheses.[1]

-

Synthesis of Antimalarial Natural Products: The compound has been instrumental in the total synthesis of prodigiosins and tambjamines, classes of natural products known for their potent antimalarial activities.[2] Specifically, it serves as a key component in olefin cross-metathesis reactions to construct complex macrocycles and side chains.[3][4] The resulting synthetic natural products have demonstrated significant efficacy against various strains of Plasmodium falciparum.

-

Development of Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound is utilized in the synthesis of linker payloads for ADCs.[5] ADCs are targeted therapies that combine the specificity of an antibody with the cytotoxicity of a potent small-molecule drug. The carbamate can be incorporated into the linker structure, which connects the antibody to the cytotoxic agent, such as a camptothecin derivative.[5]

Data Presentation

The following table summarizes the biological activity of compounds synthesized using this compound as a key building block.

| Compound Class | Specific Compounds | Target/Organism | Activity | Reference |

| Prodigiosins & Tambjamines | 2-(p-hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, Tambjamine MYP1 | Plasmodium falciparum (D6 and Dd2 strains) | Potent antiplasmodial activity at low nanomolar concentrations.[2] | --INVALID-LINK-- |

| Camptothecin Derivatives | (S)-4-((4-(aminomethyl)but-1-en-1-yl)oxy)-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-1,12-dioxa-4,15-diazadibenzo[b,h]fluoren-13(14H)-one | Topoisomerase I | Precursor for ADC payload with cytotoxic activity. | --INVALID-LINK-- |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for utilizing this compound as a synthetic building block in a drug discovery context.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]